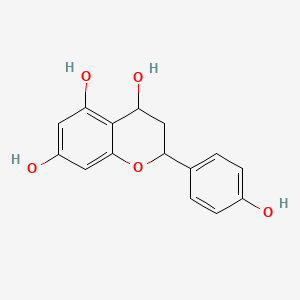

2-(4-Hydroxyphenyl)chroman-4,5,7-triol

説明

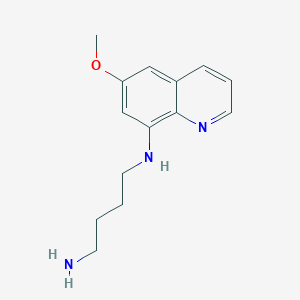

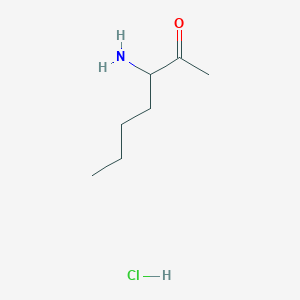

2-(4-Hydroxyphenyl)chroman-4,5,7-triol, also known as Pelargonidin , is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . It has received considerable attention for pharmaceutical and nutritional development due to potent pharmacological activities and therapeutic potential .

Molecular Structure Analysis

The molecular formula of this compound is C15H11O5 . Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone .Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . It exhibits a broad variety of remarkable biological and pharmaceutical activities . The reaction represents the first catalytic asymmetric [4 + 2] cyclization of ortho-hydroxyphenyl-substituted p-QMs using chiral Lewis acids as catalysts .Physical And Chemical Properties Analysis

The average mass and monoisotopic mass of this compound are not explicitly mentioned in the search results .科学的研究の応用

Identification and Biological Properties

Weak Oestrogen in Human Urine : The compound was identified as a weak oestrogen, equol [7-hydroxy-3-(4'-hydroxyphenyl)chroman], in human urine. This discovery discussed the potential significance of this compound's occurrence (Axelson et al., 1982).

Pharmacological Properties and Therapeutic Potential : Naringenin, with its potent pharmacological activities and therapeutic potential, has been explored for use in treating neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Its effects are primarily due to its anti-inflammatory and antioxidant properties (Rani et al., 2016).

Chemical Synthesis and Modifications

Stereoselective Construction of Substituted Chromans : A study demonstrated the construction of highly substituted chromans in a highly stereoselective manner. This involved a palladium-catalyzed reaction of propargylic carbonates with 2-(2-hydroxyphenyl)acetates, leading to optically active chromans with high enantioselectivity (Yoshida et al., 2009).

Conversion of Ketones into Chroman Derivatives : The oxidation of β-(o-hydroxyphenyl) olefins yielded 2-hydroxymethylchromans, demonstrating a method for converting 2-(o-hydroxyphenyl) alkyl ketones into chroman derivatives (Bravo & Ticozzi, 1978).

Deprotonation and Spectral Analysis

- Deprotonation in Aqueous Ethanol Solutions : A study on the deprotonation of naringenin in aqueous ethanol solutions provided insights into the chemical species contributing to deprotonation, evaluating their spectral characteristics and concentration profiles (Farajtabar & Gharib, 2013).

Biological Effects and Applications

Impact on Gene Expression in Diabetic Rats : A flavonoid compound derived from this chemical was shown to influence gene expression related to insulin resistance and metabolism in diabetic rats, suggesting potential for therapeutic applications in metabolic disorders (Prasetyastuti et al., 2016).

Equol Production and Health Implications : The compound's role as equol, produced by intestinal bacteria in response to soy isoflavone intake, has been studied for its potential health benefits. The ability to produce equol varies among individuals and may influence the efficacy of soy foods (Setchell & Clerici, 2010).

作用機序

While the exact mechanism of action of 2-(4-Hydroxyphenyl)chroman-4,5,7-triol is not explicitly mentioned in the search results, it’s worth noting that chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

将来の方向性

Given the versatility of chromanone and its significant role as a building block in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new therapeutic agents .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKUCYSGAXIESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55167-29-8 | |

| Record name | 2-(4-Hydroxyphenyl)chroman-4,5,7-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055167298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。